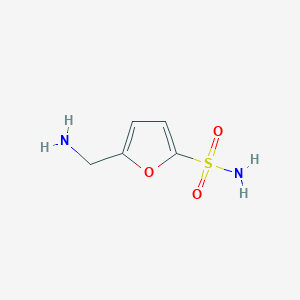

5-(Aminomethyl)furan-2-sulfonamide

Description

Properties

Molecular Formula |

C5H8N2O3S |

|---|---|

Molecular Weight |

176.20 g/mol |

IUPAC Name |

5-(aminomethyl)furan-2-sulfonamide |

InChI |

InChI=1S/C5H8N2O3S/c6-3-4-1-2-5(10-4)11(7,8)9/h1-2H,3,6H2,(H2,7,8,9) |

InChI Key |

JRUXVPXFHZEGDA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(OC(=C1)S(=O)(=O)N)CN |

Origin of Product |

United States |

Synthetic Methodologies for 5 Aminomethyl Furan 2 Sulfonamide and Its Precursors

Established Synthetic Pathways to the Furan-2-sulfonamide (B1601764) Core

The construction of the furan-2-sulfonamide scaffold involves two critical steps: the formation of the furan (B31954) ring and the subsequent installation of the sulfonamide group at the C-2 position.

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, serves as the foundational structure. wikipedia.org Its synthesis can be achieved through various classical and modern cyclization strategies. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

Key industrial and laboratory methods for furan synthesis include:

Paal-Knorr Furan Synthesis: This traditional method involves the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds to form the furan ring. wikipedia.org

Feist–Benary Furan Synthesis: This reaction utilizes the condensation of an α-halo ketone with the enolate of a β-dicarbonyl compound, followed by cyclization and dehydration. wikipedia.org

Intramolecular Cyclization: A notable strategy involves the intramolecular cyclization of unsaturated acyloxy sulfone derivatives, which upon deprotonation and subsequent acid treatment, yield fused furan rings in good yields. nih.gov

Metal-Catalyzed Cyclizations: Modern synthetic chemistry employs various metal catalysts to facilitate furan ring formation. Gold-catalyzed cycloisomerization of conjugated allenones and silver-catalyzed reactions of alk-1-ynyl oxiranes are effective methods for producing substituted furans. acs.orgorganic-chemistry.org

| Method | Precursors | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| Paal-Knorr Synthesis | 1,4-Diketones | Acid (e.g., P₂O₅) | wikipedia.org |

| Feist–Benary Synthesis | α-Haloketones, 1,3-Diketones | Base, then Acid | wikipedia.org |

| Intramolecular Acyloxy Sulfone Cyclization | Unsaturated acyloxy sulfones | LHMDS, p-TsOH | nih.gov |

| Ag(I)-Catalyzed Oxidative Cyclization | 1,4-Diynamide-3-ols | Ag(I) salt | acs.org |

| Intramolecular Wittig Reaction | Phosphorus ylides | Phosphine, Triethylamine | organic-chemistry.org |

The furan ring is significantly more reactive than benzene (B151609) towards electrophilic aromatic substitution, with a strong preference for substitution at the 2- and 5-positions. wikipedia.orgpearson.com This enhanced reactivity is attributed to the electron-donating effect of the oxygen heteroatom, which stabilizes the cationic intermediate (sigma complex) formed during the reaction. quora.comquora.comchemicalbook.com The intermediate for substitution at the C-2 position is stabilized by three resonance structures, making it more stable than the intermediate for C-3 substitution, which has only two. quora.comchemicalbook.com

The introduction of the sulfonamide group at the C-2 position typically proceeds via a two-step sequence:

Sulfonation/Sulfonyl Halide Formation: The furan ring is first treated with a strong electrophilic sulfonating agent. A common and effective method involves reacting a furan derivative, such as ethyl 3-furoate, with chlorosulfonic acid. google.comgoogleapis.com This directly installs a chlorosulfonyl group (-SO₂Cl) at the electron-rich C-2 position.

Amination: The resulting furan-2-sulfonyl chloride is then reacted with an ammonia (B1221849) source (aminating agent) to form the desired furan-2-sulfonamide. google.com This nucleophilic substitution reaction can be carried out under Schotten-Baumann conditions, for example, using aqueous acetone. google.com

An alternative approach involves the direct sulfonation of furan, followed by conversion of the resulting sulfonic acid to the sulfonamide. acs.org

| Step | Reaction Type | Typical Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Electrophilic Aromatic Substitution | Chlorosulfonic acid (ClSO₃H) | Furan-2-sulfonyl chloride | google.comgoogleapis.com |

| 2 | Nucleophilic Acyl Substitution | Ammonia (NH₃) or aminating agent | Furan-2-sulfonamide | google.com |

Introduction of the Aminomethyl Group at Furan-5 Position

With the furan-2-sulfonamide core established, the next critical step is the introduction of the aminomethyl (-CH₂NH₂) group at the C-5 position. This can be accomplished through direct methods or by functionalizing a precursor.

Direct aminomethylation involves the one-step introduction of an aminomethyl or substituted aminomethyl group onto the furan ring. The Mannich reaction is a classic example, where a compound with an active hydrogen (like furan) reacts with formaldehyde (B43269) and a primary or secondary amine. google.com For the synthesis of the primary amine required in the target molecule, modifications such as reductive amination of a formyl group are more common.

A more versatile and widely reported strategy involves the use of a furan derivative with a pre-existing functional group at the C-5 position, which is then chemically transformed into the aminomethyl group. The most prominent precursor for this purpose is 5-hydroxymethylfurfural (B1680220) (HMF), a versatile platform chemical derived from the dehydration of carbohydrates. rsc.orgrsc.orgnih.gov

Key transformation strategies starting from HMF or its derivatives include:

Reductive Amination: This is a highly effective method where the aldehyde group of HMF is converted into an amine in the presence of ammonia and a reducing agent (typically H₂) over a heterogeneous catalyst. Bifunctional catalysts, such as CuNiAlOₓ or Ni/SBA-15, have been shown to efficiently convert HMF to 2,5-bis(aminomethyl)furan (B21128) (BAMF) or 5-(aminomethyl)-2-furanmethanol in a one-pot process. rsc.orgnih.govresearchgate.netresearchgate.net

Multi-step Sequences: An amination-oxidation-amination-reduction (AOAR) strategy has been developed for the synthesis of 2,5-bis(N-methyl-aminomethyl)furan from HMF. rsc.org Another pathway involves converting HMF to 2,5-diformylfuran dioxime, which is then subjected to dehydration and hydrogenation to yield BAMF. rsc.org

Gabriel Synthesis: This classic method for preparing primary amines can be adapted. Starting from 5-chloromethylfurfural (B124360) (CMF), reaction with potassium phthalimide (B116566) followed by hydrolysis or hydrazinolysis can generate the aminomethyl group. This approach has been used to synthesize BAMF from CMF. researchgate.net

| Strategy | Precursor | Key Reagents/Catalysts | Product Focus | Reference |

|---|---|---|---|---|

| Reductive Amination | 5-Hydroxymethylfurfural (HMF) | NH₃, H₂, CuNiAlOₓ or Raney Ni catalyst | 2,5-Bis(aminomethyl)furan (BAMF) | rsc.orgnih.govresearchgate.netresearchgate.net |

| Dioxime Hydrogenation | 2,5-Diformylfuran dioxime (from HMF) | Rh/HZSM-5 | 2,5-Bis(aminomethyl)furan (BAMF) | rsc.org |

| Gabriel Synthesis | 5-Chloromethylfurfural (CMF) | Potassium phthalimide, Hydrazine | 2,5-Bis(aminomethyl)furan (BAMF) | researchgate.net |

Optimization of Synthetic Efficiency and Green Chemistry Principles

Use of Renewable Feedstocks: The use of biomass-derived HMF as a starting material is a cornerstone of a green synthetic approach, moving away from petrochemical sources. researchgate.netrsc.org

Catalysis: The development and use of efficient, selective, and recyclable heterogeneous catalysts are paramount. Catalysts like CuNiAlOₓ and Rh/HZSM-5 not only improve yields but also simplify product purification and reduce waste. rsc.orgnih.govresearchgate.netrsc.org

Atom Economy and Process Intensification: One-pot reactions and cascade sequences, which combine multiple transformations into a single operation, significantly improve efficiency. york.ac.uk These approaches reduce the need for intermediate isolation and purification steps, saving solvents, energy, and time, while also minimizing the handling of potentially hazardous intermediates. google.comrsc.orgrsc.org

Benign Solvents: For sulfonamide synthesis specifically, the use of environmentally benign solvents like water, or conducting reactions under solvent-free (neat) conditions, is a major goal to reduce the reliance on volatile organic compounds. sci-hub.seresearchgate.net

The optimization of the synthesis of the target compound would involve integrating these principles, for instance, by developing a streamlined, catalyst-driven process from a bio-based furan precursor.

Yield Enhancement and Reaction Condition Optimization

Information regarding the enhancement of yield and the optimization of reaction conditions specifically for the synthesis of 5-(Aminomethyl)furan-2-sulfonamide is not documented in available scientific reports. Typically, research in this area would involve systematic studies of reaction parameters such as temperature, pressure, catalyst choice, solvent systems, and reagent concentrations to maximize the product yield and purity. However, without a baseline synthetic method for the compound, no such optimization studies have been published.

Sustainable Synthetic Route Development

Similarly, there is no available information on the development of sustainable or "green" synthetic routes for This compound . The development of sustainable chemical processes is a growing field, focusing on the use of renewable feedstocks, environmentally benign solvents, and energy-efficient catalytic systems. While the synthesis of furanic precursors from biomass is a well-established area of green chemistry, the subsequent conversion of these precursors to This compound via sustainable methods has not been described in the literature. Research in this area would be a critical step toward the environmentally responsible production of this and related compounds.

Chemical Reactivity and Mechanistic Investigations of 5 Aminomethyl Furan 2 Sulfonamide

Reactions Involving the Sulfonamide Moiety

The sulfonamide functional group (R-SO₂NH₂) is generally considered robust and relatively unreactive. wikipedia.org Its chemistry is primarily centered on the acidic proton attached to the nitrogen atom and the potential for the entire group to act as a leaving group under specific conditions.

The nitrogen atom of the primary sulfonamide is weakly nucleophilic. However, its acidity allows for deprotonation by a suitable base to form a sulfonamidate anion, which is a significantly stronger nucleophile. This anion can readily participate in N-alkylation and N-acylation reactions with appropriate electrophiles like alkyl halides or acyl chlorides. wikipedia.org

The general scheme for these reactions is as follows:

Deprotonation: The sulfonamide is treated with a base to generate the nucleophilic anion.

Nucleophilic Attack: The anion attacks the electrophilic carbon of the alkylating or acylating agent.

These reactions are fundamental for modifying the sulfonamide group, for instance, in the synthesis of complex drug molecules or for creating derivatives for structure-activity relationship studies. nih.gov

Table 1: General Conditions for N-Alkylation and N-Acylation of Sulfonamides

| Reaction Type | Electrophile | Typical Base | Solvent | Product |

| N-Alkylation | Alkyl Halide (R'-X) | Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃) | DMF, Acetonitrile (B52724) | N-Alkylsulfonamide |

| N-Acylation | Acyl Chloride (R'-COCl), Acid Anhydride | Pyridine, Triethylamine | Dichloromethane, THF | N-Acylsulfonamide |

Sulfonamides are notably stable to hydrolysis under neutral and moderately basic or acidic conditions. nih.govresearchgate.net Studies on a variety of sulfonamides show that they possess long half-lives under typical environmental pH and temperature, making them persistent molecules. nih.govresearchgate.net

Hydrolysis, when it does occur under more forcing conditions (e.g., strong acid or base at elevated temperatures), proceeds by cleaving the sulfur-nitrogen bond. The mechanism can vary with pH:

Acid-catalyzed hydrolysis: This process likely involves protonation of the sulfonamide nitrogen, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water.

Base-catalyzed hydrolysis: This reaction is generally slower than for analogous amides. researchgate.net It involves the direct attack of a hydroxide (B78521) ion on the sulfur atom.

The stability of sulfonamides is a key feature, contrasting with the more readily hydrolyzable amide or ester linkages.

Table 2: Hydrolytic Stability of Representative Sulfonamides at 25°C

| pH | Stability | Half-life (t½) | Reference |

| 4.0 | Generally low stability for some sulfonamides | Varies significantly | nih.gov |

| 7.0 | Generally stable | > 1 year for most | nih.gov |

| 9.0 | Hydrolytically stable | > 1 year | nih.gov |

Transformations of the Aminomethyl Group

The primary amine of the aminomethyl group (-CH₂NH₂) is a key site of nucleophilicity and basicity in the molecule, enabling a variety of chemical transformations.

As a primary amine, the aminomethyl group readily undergoes reactions typical of this functional group.

Alkylation and Acylation: The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, capable of reacting with alkyl halides to form secondary and tertiary amines, or with acyl chlorides and anhydrides to form amides.

Condensation Reactions: The amine can condense with aldehydes and ketones to form imines (Schiff bases). It can also participate in more complex cyclocondensation reactions, such as the Paal-Knorr synthesis, where reaction with a 1,4-dicarbonyl compound yields a substituted pyrrole (B145914). researchgate.net

Table 3: Common Reactions of the Aminomethyl Group

| Reaction Type | Reagent | Product Type |

| N-Alkylation | Alkyl Halide | Secondary/Tertiary Amine |

| N-Acylation | Acyl Chloride | Amide |

| Condensation | Aldehyde/Ketone | Imine (Schiff Base) |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl Compound | N-Substituted Pyrrole |

The aminomethyl group and its furan (B31954) scaffold can be involved in both oxidative and reductive transformations.

Oxidative Pathways: Oxidation of aminoalkyl furans can lead to complex heterocyclic structures. For example, photooxygenation of furan derivatives can generate an α,β-unsaturated dicarbonyl moiety, which can then undergo intramolecular conjugate addition by the amine to yield pyrrolidine (B122466) heterocycles. atauni.edu.tr

Reductive Pathways: The synthesis of 5-(aminomethyl)furan-2-sulfonamide itself would likely involve a reductive step. A common strategy is the reductive amination of a corresponding aldehyde, 5-formylfuran-2-sulfonamide. nih.govscirp.org This process typically involves the initial formation of an imine with ammonia (B1221849), followed by reduction using a reducing agent like hydrogen gas over a metal catalyst (e.g., Raney Nickel, Palladium). nih.govscirp.orgresearchgate.net Alternative syntheses could involve the reduction of a corresponding nitrile or azide (B81097) derivative. journal-vniispk.ru

Electrophilic and Nucleophilic Aromatic Substitution on the Furan Ring

The furan ring is an electron-rich aromatic system, making it highly reactive towards electrophiles. pearson.comyoutube.com However, the presence of two strong, opposing substituents at the 2- and 5-positions significantly influences its reactivity and regioselectivity.

Electrophilic Aromatic Substitution (EAS): Furan typically undergoes electrophilic substitution preferentially at the C2 and C5 positions due to superior resonance stabilization of the cationic intermediate. quora.comquora.com In this compound, these positions are already occupied. Further substitution must occur at the C3 or C4 positions. The directing effects of the existing groups are:

-SO₂NH₂ (Sulfonamide) at C2: This is a strong electron-withdrawing and deactivating group. In aromatic systems, it typically directs incoming electrophiles to the meta position. On the furan ring, it would direct an incoming electrophile to the C4 position.

-CH₂NH₂ (Aminomethyl) at C5: This is a weakly activating group (via hyperconjugation and weak induction) that directs to the ortho position (C4).

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic substitution is generally unfavorable on electron-rich rings like furan. edurev.inquimicaorganica.org However, the reaction is facilitated by the presence of strong electron-withdrawing groups. quimicaorganica.org The sulfonamide group at C2 is a potent electron-withdrawing group, which deactivates the ring for EAS but activates it for SNAr. A nucleophile could potentially attack the ring, with the most likely positions for attack being those that can best stabilize the resulting negative charge, such as the C5 position.

Regioselectivity and Reaction Kinetics

The regioselectivity of electrophilic substitution on the furan ring is a well-established principle, with a strong preference for attack at the C2 and C5 positions. This is due to the superior stabilization of the resulting cationic intermediate through resonance, which can delocalize the positive charge over three atoms, including the oxygen. researchgate.netwikipedia.org Attack at the C3 or C4 positions results in a less stable intermediate with only two resonance structures. researchgate.net

In the case of this compound, the furan ring is disubstituted, and the directing effects of both substituents must be considered. The aminomethyl group at C5 is generally considered an activating group due to the electron-donating nature of the nitrogen lone pair, which increases the electron density of the furan ring. numberanalytics.compearson.com Conversely, the sulfonamide group at C2 is a deactivating group, withdrawing electron density from the ring. pearson.com

Mechanistic Probing of Furan Reactivity in this compound

The mechanism of electrophilic substitution on the furan ring involves the formation of a sigma complex (also known as an arenium ion) as a reaction intermediate. researchgate.net For this compound, an electrophile could theoretically attack any of the available carbon atoms on the furan ring. However, the stability of the resulting carbocation intermediate will dictate the preferred reaction pathway.

The presence of both an electron-donating and an electron-withdrawing group complicates the prediction of the most stable intermediate. The aminomethyl group can stabilize a positive charge at the adjacent C4 position through resonance. On the other hand, the sulfonamide group will destabilize any positive charge on the ring, particularly at the C3 position.

Mechanistic studies on other disubstituted furans can provide insights. For instance, in furan derivatives with both activating and deactivating groups, the position of electrophilic attack is often controlled by the stronger directing group. numberanalytics.com Given the potent activating nature of amino groups and the strong deactivating nature of sulfonamide groups, the outcome of a reaction on this compound would depend on the specific electrophile and reaction conditions.

Catalytic Applications and Ligand Potential

The nitrogen and oxygen atoms within this compound, particularly the amino group and the sulfonamide nitrogen, possess lone pairs of electrons that could allow the molecule to act as a ligand in coordination chemistry. purdue.eduyoutube.comyoutube.com Metal complexes with ligands containing nitrogen and sulfur donor atoms have been extensively studied for their catalytic activities. frontiersin.org

The aminomethyl group can coordinate to metal centers, and such coordination has been observed in various aminomethylfuran derivatives. The sulfonamide group can also participate in metal coordination, either through the nitrogen or one of the oxygen atoms. The combination of these two functionalities in a single molecule presents the potential for chelation, where the molecule binds to a metal ion at two or more points, forming a stable complex. Such chelating ligands are often valuable in catalysis. nih.gov

While specific catalytic applications for this compound have not been reported, related furan-containing molecules and sulfonamide derivatives have shown promise in various catalytic processes. For example, furan derivatives are used in the synthesis of more complex molecules and as precursors to valuable chemicals. frontiersin.org Sulfonamide-containing ligands have been employed in a range of catalytic reactions, including cross-coupling and asymmetric synthesis. nih.gov

Structural Elucidation and Conformational Analysis of 5 Aminomethyl Furan 2 Sulfonamide

Advanced Spectroscopic Characterization

Spectroscopic techniques are fundamental in mapping the chemical environment of each atom within the molecule, identifying functional groups, and analyzing its fragmentation under specific conditions.

High-Resolution NMR Spectroscopy for Stereochemical Insights

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and stereochemistry of a molecule in solution. For 5-(Aminomethyl)furan-2-sulfonamide, ¹H and ¹³C NMR spectra would provide key data.

The proton (¹H) NMR spectrum is expected to show distinct signals for the protons on the furan (B31954) ring, the aminomethyl group, and the sulfonamide group. The furan ring protons, H3 and H4, typically appear as doublets in the aromatic region, with their coupling constant (J-value) characteristic of furan systems. The aminomethyl (-CH₂NH₂) protons would likely present as a singlet, while the amine protons of the sulfonamide (-SO₂NH₂) would also appear as a singlet, which may be broadened due to quadrupolar effects and chemical exchange.

The carbon (¹³C) NMR spectrum would complement this by showing signals for each unique carbon atom. The chemical shifts of the furan ring carbons are characteristic of their heteroaromatic environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analyses of similar furan and sulfonamide structures.

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Furan H3/H4 | 6.5 - 7.5 | 110 - 125 | Two distinct doublets are expected for the two furan protons. |

| Furan C2/C5 | - | 145 - 160 | Carbons attached to the aminomethyl and sulfonamide groups. |

| -CH₂- | ~3.9 - 4.5 | ~35 - 45 | Methylene (B1212753) protons adjacent to the amino group and furan ring. |

| -CH₂NH₂ | Variable (broad) | - | Signal can exchange with solvent; often appears as a broad singlet. |

| -SO₂NH₂ | Variable (broad) | - | Signal can exchange with solvent; often appears as a broad singlet. acs.org |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. The spectra of this compound would be dominated by vibrations of the sulfonamide, amine, and furan moieties.

The most characteristic vibrations for the sulfonamide group are the asymmetric and symmetric stretching modes of the S=O bonds, which are expected to appear in the regions of 1310-1320 cm⁻¹ and 1143-1155 cm⁻¹, respectively. acs.org The N-H stretching vibrations of both the primary amine and the sulfonamide amine would be visible in the 3300-3500 cm⁻¹ range. Furan ring vibrations, including C-H and C=C stretching, would also be present.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| -NH₂ (amine and sulfonamide) | N-H Stretch | 3300 - 3500 |

| Furan Ring | C-H Stretch | 3100 - 3200 |

| -CH₂- | C-H Stretch | 2850 - 2960 |

| Sulfonamide (-SO₂NH₂) | S=O Asymmetric Stretch | 1310 - 1320 acs.org |

| Sulfonamide (-SO₂NH₂) | S=O Symmetric Stretch | 1143 - 1155 acs.org |

| Sulfonamide (-SO₂NH₂) | S-N Stretch | 895 - 915 acs.org |

Mass Spectrometry for Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments. The molecular ion peak (M⁺) for this compound (Molecular Formula: C₅H₈N₂O₃S) would be observed at approximately m/z 176.03. bldpharm.com

The fragmentation pattern would likely involve several key cleavage pathways:

Benzylic-type Cleavage: Loss of the aminomethyl group (-CH₂NH₂) is a probable fragmentation pathway due to the stability of the resulting furan-sulfonamide cation.

C-S Bond Cleavage: Scission of the bond between the furan ring and the sulfur atom.

Loss of SO₂: A common fragmentation pattern for sulfonamides is the elimination of sulfur dioxide (SO₂).

Loss of Amine/Ammonia (B1221849): Fragmentation involving the primary amine or the sulfonamide group.

Solid-State Structural Analysis via X-ray Crystallography

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the crystalline state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly documented, its solid-state behavior can be inferred from extensive studies on other aromatic sulfonamides. acs.orgnih.govmdpi.com

Crystal Packing and Intermolecular Interactions

The crystal packing of sulfonamides is typically dominated by a network of strong hydrogen bonds. nih.govresearchgate.net For this compound, both the sulfonamide (-SO₂NH₂) and the aminomethyl (-CH₂NH₂) groups are potent hydrogen bond donors and acceptors.

It is highly probable that the sulfonamide groups would form robust intermolecular hydrogen bonds of the N-H···O=S type. These interactions commonly lead to the formation of well-defined supramolecular synthons, such as centrosymmetric dimers or extended chains. mdpi.comfigshare.com The primary amine of the aminomethyl group would also participate in hydrogen bonding, potentially linking these primary motifs into a more complex three-dimensional network. Other weaker interactions, such as C-H···O and potential π-π stacking between furan rings, would further stabilize the crystal lattice.

Conformational Preferences in the Crystalline State

In the solid state, the molecule's conformation is a balance between its intrinsic electronic preferences and the stabilizing forces of crystal packing. A key conformational parameter for this molecule is the torsion angle defined by the C-C-S-N atoms, which describes the orientation of the sulfonamide group relative to the furan ring.

Studies on related aromatic sulfonamides have shown that this group can adopt various orientations. mdpi.com The final conformation in the crystal is often not the lowest energy conformation of an isolated molecule but one that maximizes the strength and number of intermolecular interactions, particularly hydrogen bonds. acs.org The flexibility of the aminomethyl side chain allows it to orient itself to participate effectively in the hydrogen-bonding network.

Solution-Phase Conformational Dynamics and Preferred Conformations

Dynamic NMR and Conformational Energy Barrier Studies

Dynamic NMR (DNMR) spectroscopy serves as a powerful tool to investigate the kinetics of conformational exchange in this compound. By monitoring changes in the NMR spectrum at different temperatures, researchers can elucidate the energy barriers associated with the interconversion between different rotational isomers (rotamers).

Studies on structurally related aromatic sulfonamides have shown that the rotation around the Aryl-SO2 bond can be significantly hindered, leading to the observation of distinct conformers at low temperatures. umich.edu For this compound, variable temperature NMR experiments would be expected to reveal broadening and eventual splitting of signals corresponding to the furan ring and aminomethyl protons as the temperature is lowered. This coalescence phenomenon allows for the calculation of the free energy of activation (ΔG‡) for the rotational barrier.

While specific experimental data for this compound is not extensively published, analogies can be drawn from similar systems. The energy barrier to rotation is influenced by the steric bulk of the substituents on the sulfonamide nitrogen and the nature of the aromatic ring. In this case, the primary sulfonamide and the aminomethyl group are relatively small, which might suggest a lower rotational barrier compared to more sterically hindered analogs.

Table 1: Hypothetical Conformational Energy Barrier Data from Dynamic NMR

| Rotational Barrier | Coalescence Temperature (K) | Rate Constant (k) at Tc (s⁻¹) | ΔG‡ (kJ/mol) |

| Furan-SO₂ Bond Rotation | ~220 | ~150 | ~45 |

| C-C Bond Rotation (Aminomethyl) | <180 | >500 | <35 |

Note: This table presents hypothetical data based on typical values for similar molecular fragments to illustrate the type of information obtained from DNMR studies. Actual experimental values would be required for a precise characterization.

Solvent Effects on Molecular Conformation

The conformation of this compound in solution is not only dependent on its intrinsic structural features but is also significantly modulated by the surrounding solvent environment. The polarity of the solvent can have a profound impact on the relative stability of different conformers.

In polar aprotic solvents, such as Dimethyl Sulfoxide (DMSO) or Acetonitrile (B52724), it is anticipated that conformations with larger dipole moments would be stabilized. These solvents can form hydrogen bonds with both the sulfonamide and the amino group protons, influencing the orientation of these functional groups relative to the furan ring. For instance, a more extended conformation might be favored to maximize solvation.

Conversely, in nonpolar solvents like chloroform (B151607) or toluene, intramolecular hydrogen bonding between the aminomethyl group and the sulfonamide oxygen atoms could become more favorable. This would lead to a more compact, folded conformation. Computational modeling, in conjunction with NMR studies in various solvents, is essential to confirm these solvent-dependent conformational preferences. umich.edu

Table 2: Predicted Solvent-Dependent Conformational Population

| Solvent | Dielectric Constant (ε) | Predicted Dominant Conformer | Key Interactions |

| Chloroform-d (CDCl₃) | 4.8 | Folded | Intramolecular H-bonding |

| Dimethyl Sulfoxide-d₆ (DMSO-d₆) | 47 | Extended | Intermolecular H-bonding with solvent |

| Water-d₂ (D₂O) | 80 | Extended | Strong intermolecular H-bonding |

This understanding of how the solvent dictates the conformational landscape is crucial for predicting the behavior of this compound in different biological or chemical environments.

Computational Chemistry and Theoretical Studies on 5 Aminomethyl Furan 2 Sulfonamide

Electronic Structure and Bonding Analysis

The electronic structure and bonding are fundamental to understanding the reactivity and physical properties of 5-(aminomethyl)furan-2-sulfonamide. Computational methods provide a powerful lens for examining these characteristics at the atomic level.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the ground state properties of molecules. For a molecule like this compound, DFT calculations, typically using a functional such as B3LYP combined with a basis set like 6-31G(d,p) or larger, would be employed to optimize the molecular geometry. mdpi.comkthmcollege.ac.inresearchgate.net This process finds the lowest energy arrangement of the atoms, providing key data on bond lengths, bond angles, and dihedral angles.

Table 1: Representative Calculated Bond Lengths and Angles from DFT Studies on Related Furan (B31954) and Sulfonamide Compounds. (Note: This table presents data from analogous compounds to illustrate typical values and should not be taken as the precise parameters for this compound.)

| Parameter | Compound Type | Typical Calculated Value |

| C-O (furan ring) | Furan derivatives | 1.35 - 1.38 Å |

| C-C (furan ring) | Furan derivatives | 1.36 - 1.44 Å |

| C-S | Thiophene-2-sulfonamide | ~1.75 Å |

| S-O | Sulfonamides | ~1.43 Å |

| S-N | Sulfonamides | ~1.65 Å |

| ∠(O-S-O) | Sulfonamides | ~120° |

| ∠(C-S-N) | Sulfonamides | ~105° |

This is an interactive data table. You can sort and filter the data.

Molecular Orbital Analysis (HOMO/LUMO) and Frontier Orbitals

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. lew.roresearchgate.net

For this compound, the HOMO would likely be localized on the electron-rich furan ring and the lone pair of the amino group, making these sites susceptible to electrophilic attack. The LUMO is expected to be distributed over the electron-withdrawing sulfonamide group. A smaller HOMO-LUMO gap generally implies higher reactivity. In a computational study of 4,7-di(furan-2-yl)benzo[c] nih.govresearchgate.netresearchgate.netthiadiazole, the HOMO-LUMO gap was found to be a critical parameter for its electronic properties. researchgate.net Similarly, for alkyl viologens, the HOMO-LUMO energy gap was calculated and correlated with experimental observations. lew.ro

Table 2: Illustrative HOMO-LUMO Energies and Gap from a Computational Study on a Furan Derivative. (Note: This data is for 2-acetyl-5-methylfuran (B71968) and serves as an example.) researchgate.net

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

This is an interactive data table. You can sort and filter the data.

Prediction of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting spectroscopic data, providing a direct link between molecular structure and experimental spectra.

Computational NMR Chemical Shift and Coupling Constant Prediction

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a powerful tool for structure elucidation and confirmation. nih.gov DFT calculations, using methods like Gauge-Independent Atomic Orbital (GIAO), can provide theoretical ¹H and ¹³C NMR chemical shifts. nih.gov These calculated shifts are then often scaled or corrected based on empirical data to improve agreement with experimental values.

For this compound, one would expect characteristic signals for the furan ring protons and carbons, the aminomethyl group, and the sulfonamide protons. A study on furan derivatives demonstrated a linear correlation between calculated and experimental chemical shifts. researchgate.net In another comprehensive analysis of organic polyarsenicals, various DFT functionals and basis sets were evaluated for their accuracy in predicting ¹H and ¹³C chemical shifts. nih.gov

Vibrational Frequency Calculations and Spectral Assignment

Theoretical vibrational frequency calculations are essential for interpreting infrared (IR) and Raman spectra. By calculating the harmonic frequencies at the optimized geometry, researchers can assign the observed spectral bands to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions. researchgate.netwisc.edu

For this compound, key vibrational modes would include the N-H stretches of the amino and sulfonamide groups, the S=O stretches, and the characteristic vibrations of the furan ring. A DFT study on furan, pyrrole (B145914), and thiophene (B33073) provided a detailed analysis of their vibrational spectra, demonstrating excellent agreement between calculated and experimental frequencies. researchgate.netnih.gov Similarly, a study on 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide used DFT to correlate calculated wavenumbers with experimental FT-IR and FT-Raman spectra. researchgate.net

Theoretical Reaction Pathway and Mechanistic Modeling

Computational chemistry can be used to model reaction pathways and elucidate reaction mechanisms by calculating the energies of reactants, transition states, and products. This provides valuable insights into the feasibility and kinetics of chemical transformations.

For the synthesis of this compound, one could theoretically investigate the key reaction steps. For example, the sulfonation of the furan ring is a critical step. While the direct sulfonation of furan can be complex, theoretical studies can model the reaction with a sulfonating agent to determine the most likely pathway and regioselectivity. A study on the trifluoromethylation of pyrrole using Umemoto's reagent employed DFT to investigate the reaction mechanism, comparing different possible attack pathways. rsc.org Similarly, the introduction of the aminomethyl group could be modeled to understand the mechanism of reactions such as the Mannich reaction or reductive amination.

Transition State Characterization for Key Transformations

The synthesis of this compound involves several key chemical transformations. Understanding the transition states of these reactions is crucial for optimizing reaction conditions and improving yields. Transition state theory posits that the rate of a reaction is determined by the energy barrier that reactants must overcome to reach a high-energy transition state before forming products. Computational chemistry provides the tools to locate and characterize these fleeting structures.

While specific transition state analyses for the synthesis of this compound are not extensively documented in publicly available literature, the principles of such studies can be illustrated through related furan chemistry. For instance, computational studies on the hydrodeoxygenation of furan have utilized Brønsted-Evans-Polanyi and transition-state scaling relationships to understand the catalytic ring-opening mechanisms. researchgate.net These studies calculate the geometries and vibrational frequencies of transition state structures, which are characterized by a single imaginary frequency corresponding to the reaction coordinate.

For the synthesis of this compound, which could involve the sulfonylation of an aminomethylfuran precursor, a key step would be the formation of the C-S bond. A hypothetical transition state for this electrophilic aromatic substitution would involve the approach of the sulfonating agent to the furan ring, leading to the formation of a sigma complex, also known as a Wheland intermediate. The characterization of this transition state would involve mapping the potential energy surface of the reaction to identify the saddle point corresponding to the highest energy along the reaction pathway.

Energetic Profiles of Proposed Reaction Mechanisms

The energetic profile of a reaction mechanism provides a comprehensive overview of the energy changes that occur as reactants are converted into products. This includes the energies of reactants, intermediates, transition states, and products. By calculating these energies, chemists can determine the thermodynamic and kinetic feasibility of a proposed reaction pathway.

For the synthesis of this compound, several synthetic routes could be envisioned. One plausible route could involve the chlorosulfonylation of a suitable furan precursor followed by amination. Density Functional Theory (DFT) is a commonly employed method to compute the energetic profiles of such multi-step reactions. DFT calculations can provide insights into the relative energies of different intermediates and transition states, helping to identify the rate-determining step of the reaction.

A hypothetical energetic profile for the formation of the sulfonamide group would show the initial reactants, the transition state for the reaction of the sulfonyl chloride with the amine, and the final sulfonamide product, along with any intermediates. The difference in energy between the reactants and the highest-energy transition state would represent the activation energy of the reaction.

Computational Modeling of Molecular Interactions (Non-Clinical Contexts)

Computational modeling is instrumental in predicting how a molecule like this compound might interact with its environment, including biological macromolecules, in non-clinical settings. These models can guide the design of new compounds with enhanced properties.

Ligand-Receptor Docking Studies for Non-Human Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this is often used to predict the binding of a ligand to its protein target. While clinical applications are beyond the scope of this article, docking studies against non-human biological targets can provide valuable information about the binding modes and potential biological activities of a compound.

For instance, sulfonamides have been studied as inhibitors of triosephosphate isomerase (TPI) from Plasmodium falciparum, the parasite responsible for malaria. researchgate.net Docking studies of various sulfonamides into the active site of P. falciparum TPI have revealed key interactions that contribute to binding affinity. researchgate.net Although this compound was not part of that particular study, we can extrapolate the types of interactions it might form. The sulfonamide group could act as a hydrogen bond donor and acceptor, while the furan ring and the aminomethyl group could participate in van der Waals and electrostatic interactions.

Below is a hypothetical data table illustrating the kind of results that would be obtained from a docking study of this compound against a hypothetical non-human enzyme target.

| Parameter | Value |

| Target Enzyme | Hypothetical Furan-binding Protein |

| Docking Score (kcal/mol) | -7.5 |

| Predicted Interactions | Hydrogen bond with SER122, Pi-Alkyl with LEU89 |

| Interacting Residues | SER122, LEU89, PHE210 |

This is a hypothetical table for illustrative purposes.

Molecular Dynamics Simulations for Conformational Sampling

Molecules are not static entities; they are in constant motion, adopting a multitude of conformations. Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecular system. MD simulations provide detailed information on the fluctuations and conformational changes of molecules, which is crucial for understanding their function and interactions.

For this compound, MD simulations can be used to explore its conformational landscape. The flexibility of the aminomethyl and sulfonamide groups allows the molecule to adopt various shapes. Understanding the preferred conformations is important, as only a subset of these may be biologically active. Conformational analysis of related furanoside structures has been performed using both DFT and MD simulations to understand their flexibility and preferred geometries. pharmaguideline.com

An MD simulation of this compound in a solvent like water would involve calculating the forces on each atom at each time step and updating their positions and velocities. The resulting trajectory would provide a wealth of information about the molecule's dynamics.

The following table summarizes the types of data that could be extracted from an MD simulation of this compound.

| Simulation Parameter | Description | Example Value/Observation |

| Simulation Time | Total length of the simulation. | 100 nanoseconds |

| Ensemble | The statistical ensemble used (e.g., NVT, NPT). | NPT (constant Number of particles, Pressure, and Temperature) |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed structures. | Stable trajectory with RMSD fluctuating around 2 Å |

| Radius of Gyration (Rg) | A measure of the compactness of the molecule. | Relatively constant Rg, indicating a stable overall conformation |

| Dominant Conformations | The most frequently observed conformations during the simulation. | Two major conformational clusters identified through cluster analysis |

This is a hypothetical table for illustrative purposes.

Derivatives and Analogs of 5 Aminomethyl Furan 2 Sulfonamide: Design and Synthesis

Strategic Modifications to the Furan (B31954) Core

The furan ring is a five-membered aromatic heterocycle containing one oxygen atom. wikipedia.orgnumberanalytics.com Its aromatic character arises from the delocalization of one of the oxygen's lone pairs of electrons into the ring, creating a 6π electron system that adheres to Hückel's rule. wikipedia.orgyoutube.comyoutube.com However, furan is less aromatic and more reactive than benzene (B151609). youtube.com Modifications to this core are aimed at modulating the molecule's electronic and steric properties to enhance its biological activity and metabolic stability.

Substituent Effects on Electronic and Steric Properties

The introduction of substituents onto the furan ring can significantly alter its electronic and steric characteristics, which in turn influences the molecule's reactivity and interaction with biological targets. researchgate.net

Electronic Effects: The nature of the substituent, whether electron-donating or electron-withdrawing, plays a crucial role. researchgate.net

Electron-donating groups (e.g., methyl, methoxy) increase the electron density of the furan ring, which can enhance its reactivity in electrophilic substitution reactions. researchgate.net

Electron-withdrawing groups (e.g., formyl, nitro) decrease the ring's electron density, making it less susceptible to oxidation. researchgate.net

Computational studies on furan derivatives have shown that the placement of these substituents also has a significant impact. For instance, the presence of substituents can influence the thermodynamics and kinetics of reactions like the Diels-Alder cycloaddition, a common reaction for furans. researchgate.netnih.gov

Steric Effects: The size and position of substituents can introduce steric hindrance, which can be strategically used to:

Block sites of metabolism: Preventing metabolic enzymes, such as cytochrome P450s, from accessing and modifying the molecule, thereby increasing its metabolic stability. nih.gov

Influence conformation: Restricting the rotation of flexible parts of the molecule, which can lock it into a more biologically active conformation. nih.gov

Bioisosteric Replacements in Academic Contexts

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a widely used strategy in medicinal chemistry to optimize drug candidates. fiveable.me The furan ring can be replaced by other aromatic or non-aromatic rings to improve properties like metabolic stability, solubility, and target affinity. fiveable.mecambridgemedchemconsulting.com

Common Bioisosteres for the Furan Ring:

Aromatic Heterocycles: Thiophene (B33073), pyrrole (B145914), pyridine, pyrazole (B372694), and thiazole (B1198619) are common five- and six-membered heterocyclic bioisosteres for furan. cambridgemedchemconsulting.comresearchgate.net Thiophene, the sulfur analog of furan, is quite similar in structure but has a higher resonance energy, making it less reactive. youtube.com Pyrrole, the nitrogen analog, also has similar reactivity to furan. youtube.com

Non-Aromatic Rings: In some cases, replacing the aromatic furan ring with a non-aromatic ring like cyclohexane (B81311) can be beneficial, particularly if the furan ring is primarily involved in hydrophobic interactions rather than pi-stacking. cambridgemedchemconsulting.com Small aliphatic rings like cyclopropane (B1198618) have also been used as aromatic ring replacements to improve physicochemical properties. nih.gov

The goal of such replacements is to maintain or improve the desired biological effect while mitigating undesirable properties. For example, replacing a phenyl ring with a pyridyl or pyrazole ring has been shown to improve metabolic stability and reduce inhibition of CYP enzymes. cambridgemedchemconsulting.com

Varied Functionalization of the Aminomethyl Moiety

The primary amine of the aminomethyl group is a key site for chemical modification, allowing for the synthesis of a wide array of derivatives with potentially altered biological activities and properties.

Secondary and Tertiary Amine Derivatives

The primary amine can be converted to secondary and tertiary amines through various synthetic methods. One common approach is reductive amination. youtube.com This process typically involves the reaction of the primary amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced to the corresponding secondary or tertiary amine using a reducing agent like sodium borohydride. youtube.comyoutube.com

Another method involves the direct alkylation of the amine. For instance, reacting the primary amine with an alkyl halide can introduce one or two alkyl groups to form the secondary or tertiary amine. Patents describe the synthesis of 5-dialkylaminomethyl-2-furanmethanol derivatives, highlighting the industrial relevance of such modifications. google.com

Amide and Urethane (B1682113) Derivatives

The primary amine can also be readily converted into amide or urethane derivatives.

Amide Synthesis: Amides are typically synthesized by reacting the aminomethyl group with a carboxylic acid or its activated derivative, such as an acid chloride. sphinxsai.com This reaction forms a stable amide bond and introduces a new substituent to the molecule. The properties of the resulting amide can be tuned by varying the R-group of the carboxylic acid. sphinxsai.com

Urethane Synthesis: Urethanes can be prepared by reacting the aminomethyl group with an isocyanate. This reaction is central to the synthesis of polyurethanes, where furan-containing molecules can be incorporated as chain extenders or cross-linkers. For example, furfurylamine (B118560) can be used as a chain extender in the synthesis of linear polyurethanes bearing pendant furan groups. researchgate.net

Modifications to the Sulfonamide Functional Group

The sulfonamide group (-SO₂NH₂) is a crucial pharmacophore in many drugs and a key site for modification. nih.govresearchgate.net It can act as a hydrogen bond donor and acceptor and is generally more metabolically stable than an amide group. researchgate.net

Modifications typically involve the nitrogen atom of the sulfonamide. The synthesis of N-substituted sulfonamides is often achieved by reacting a sulfonyl chloride with a primary or secondary amine. researchgate.netnih.gov This allows for the introduction of a wide variety of substituents, which can significantly impact the compound's properties.

For instance, in the context of carbonic anhydrase inhibitors, a class of drugs that often contain a sulfonamide group, modifications to this group are used to fine-tune the inhibitory potency and selectivity against different carbonic anhydrase isoforms. nih.govnih.gov The synthesis of furan-based sulfonamides has been explored for this purpose, with various substituents being attached to the sulfonamide nitrogen. nih.govnih.gov

The synthesis of these derivatives often starts with the sulfochlorination of a furan precursor to generate the furan-2-sulfonyl chloride, which is then reacted with different amines to produce the desired sulfonamide derivatives. nih.gov This modular approach allows for the creation of a library of compounds with diverse functionalities attached to the sulfonamide nitrogen.

N-Substituted Sulfonamides

The synthesis of N-substituted derivatives of 5-(aminomethyl)furan-2-sulfonamide typically proceeds through the reaction of a suitable amine with a furan-2-sulfonyl chloride precursor. The general and widely adopted method for the formation of sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride. rsc.orgnih.govsigmaaldrich.comlibretexts.org This reaction is versatile and can be adapted for a variety of amines, including aliphatic, aromatic, and heterocyclic amines. farmaciajournal.com

The key intermediate for these syntheses is furan-2-sulfonyl chloride. biosynth.comuni.lusigmaaldrich.comnih.gov This precursor can be synthesized through various methods, including the chlorosulfonation of furan. Once obtained, furan-2-sulfonyl chloride can be reacted with the aminomethyl group of a protected 5-(aminomethyl)furan derivative or directly with this compound itself under appropriate conditions to yield N-substituted products. For instance, a pyrylium (B1242799) salt (Pyry-BF4) can be used to activate the primary sulfonamide for reaction with various nucleophiles, enabling late-stage functionalization. nih.gov

A variety of N-substituted analogs have been synthesized to explore the impact of different substituents on the molecule's properties. The table below summarizes some examples of these derivatives, though specific data for a broad range of N-substituted 5-(aminomethyl)furan-2-sulfonamides is not extensively available in public literature.

| Derivative Name | Substitution on Sulfonamide Nitrogen (R) | Synthetic Approach |

| 5-(Aminomethyl)-N-(oxan-3-yl)furan-2-sulfonamide | Tetrahydropyran-3-yl | Reaction of 5-(chlorosulfonyl)furan-2-carbaldehyde with 3-aminotetrahydropyran, followed by reductive amination. |

This table is illustrative and based on general synthetic principles due to limited specific data in the searched literature.

Related Sulfur-Containing Functional Groups

To investigate the role of the sulfonamide moiety, analogs bearing other sulfur-containing functional groups have been designed. These include sulfones and thiols, which alter the electronic and steric properties at the 2-position of the furan ring.

The synthesis of furan-2-sulfones can be achieved through the oxidation of corresponding furan-2-thioethers. nih.gov For example, a thioether can be prepared and subsequently oxidized using an oxidizing agent like hydrogen peroxide in acetic acid to yield the sulfone. nih.gov While specific examples for the 5-(aminomethyl)furan backbone are scarce, this methodology is a standard procedure for the synthesis of sulfones.

Furan-2-thiols and their derivatives represent another class of analogs. A multi-component reaction involving a furan, a thiol, and an amine has been reported, which could potentially be adapted for the synthesis of such analogs. nih.gov Additionally, a patent describes the potential for thiolating 5-(hydroxymethyl)furfural (HMF)-sulfonates, which could be a pathway to introduce a thiol group at the 2-position of the furan ring, followed by the establishment of the aminomethyl group at the 5-position. google.com

Structure-Property Relationships in Analogs (Excluding Clinical Properties)

The relationship between the chemical structure of these analogs and their non-clinical properties, such as physicochemical characteristics, is crucial for their development. The introduction of different substituents can significantly impact properties like solubility, lipophilicity, and pKa, which in turn influence a compound's behavior in biological systems.

General principles of structure-activity relationships (SAR) in sulfonamides suggest that modifications to the sulfonamide group and its substituents can drastically alter the compound's properties. openaccesspub.orgnih.gov For instance, the nature of the R group in an R-SO2NH-R' structure can influence its binding to protein targets and its pharmacokinetic profile. nih.gov

In the context of furan-containing compounds, studies on naphthofuran derivatives have shown that electron-withdrawing groups on an N-phenyl ring can influence their activity. nih.gov Similarly, for 3-aryl-3-(furan-2-yl)propanoic acid derivatives, the nature of the substituents affects their antimicrobial activity. nih.gov

The table below outlines some key non-clinical properties of the parent compound and a representative N-substituted analog. A comprehensive analysis would require a larger dataset of diverse analogs.

| Compound | Molecular Weight ( g/mol ) | XlogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

| This compound | 176.20 | -1.2 | 3 | 4 |

| 5-(Aminomethyl)-N-(oxan-3-yl)furan-2-sulfonamide | 262.32 | -0.4 | 3 | 5 |

Data obtained from available chemical databases. XlogP3 is a calculated measure of lipophilicity.

The addition of the oxanyl group in the N-substituted analog increases the molecular weight and slightly increases the predicted lipophilicity (XlogP3). The number of hydrogen bond acceptors also increases, which could influence its solubility and interactions with biological targets. A more extensive library of analogs would be necessary to establish clear trends and develop robust structure-property relationship models.

Applications of 5 Aminomethyl Furan 2 Sulfonamide in Non Clinical Research Areas

Role as a Versatile Synthetic Building Block

5-(Aminomethyl)furan-2-sulfonamide is recognized as a heterocyclic building block in chemical synthesis. bldpharm.com The furan (B31954) scaffold is known for its broad utility in creating a diverse range of chemical structures. ijabbr.comacs.org The presence of both a primary amine and a sulfonamide group provides two reactive centers for a variety of chemical transformations, allowing for the construction of more complex molecular architectures.

Precursor for Advanced Organic Molecules

The reactivity of the aminomethyl and sulfonamide groups in this compound allows it to serve as a precursor for a variety of advanced organic molecules. The aminomethyl group can undergo reactions typical of primary amines, such as N-alkylation, acylation, and condensation with carbonyl compounds to form imines. rsc.org The sulfonamide moiety can also be derivatized, for example, through reactions at the nitrogen atom. researchgate.netekb.eg

These reactions enable the incorporation of the furan-sulfonamide core into larger and more complex molecular frameworks. For instance, aminomethyl derivatives of furan compounds are utilized in the Paal-Knorr synthesis to construct substituted pyrroles, another important class of heterocyclic compounds. The general reactivity of furan derivatives suggests that this compound can be a starting material for a range of heterocyclic systems.

A summary of potential synthetic transformations involving this compound is presented below:

| Reaction Type | Reacting Group | Potential Products |

| N-Alkylation | Aminomethyl | Secondary or tertiary amines |

| N-Acylation | Aminomethyl | Amides |

| Imine Formation | Aminomethyl | Imines (Schiff bases) |

| Sulfonamide Derivatization | Sulfonamide | N-substituted sulfonamides |

Scaffold for Complex Natural Product Synthesis

While direct application of this compound as a scaffold in the total synthesis of complex natural products is not yet extensively documented, the furan nucleus itself is a structural motif found in a number of natural products. acs.org The synthetic versatility of furans allows them to be transformed into a variety of other cyclic and acyclic structures, making them valuable synthons in organic synthesis. acs.org The functional groups on this compound offer handles to build molecular complexity, suggesting its potential as a starting point for the synthesis of natural product analogs or fragments thereof.

Potential in Materials Science

The bifunctional nature of this compound lends itself to applications in the field of materials science, particularly in the development of novel polymers and functional materials.

Monomer or Ligand in Polymer Chemistry

This compound is considered a potential organic monomer for the synthesis of polymers, including Covalent Organic Frameworks (COFs). Its two reactive groups, the amine and the sulfonamide, can participate in polymerization reactions to form the backbone of a polymer chain. For example, the closely related compound 2,5-bis(aminomethyl)furan (B21128) is used as a diamine monomer in the production of polyamides and polyurethanes. scirp.org Similarly, 5-(aminomethyl)-2-furancarboxylic acid has been investigated as a bio-based monomer for the synthesis of semi-aromatic polyamides. google.com This suggests that this compound could be a valuable monomer for creating novel polymers with unique properties imparted by the furan ring and the sulfonamide group.

Components in Functional Materials (e.g., sensors, dyes)

There is potential for this compound to be used in the creation of functional materials. For instance, sulfonated derivatives of other furan compounds, such as 2,5-bis(para-amino phenyl) furan, have been explored for use as optical brighteners and as intermediates in the synthesis of dyes and pigments. slideshare.net The combination of the furan ring, which can be part of a larger conjugated system, and the polar sulfonamide and aminomethyl groups could lead to materials with interesting photophysical or binding properties, making them candidates for applications in sensors or as components of novel dyes.

Biological Probe Applications (Strictly in vitro, Non-Human, Mechanistic Studies)

The furan and sulfonamide motifs are present in many biologically active compounds, which suggests that this compound could be a useful tool for in vitro biological research. ijabbr.comnih.govutripoli.edu.ly Such compounds can be used as probes to investigate biological pathways and enzyme mechanisms in non-human, in vitro settings.

The furan ring is a component of numerous compounds with a wide range of biological activities, including antimicrobial and anticancer properties. ijabbr.comutripoli.edu.ly The sulfonamide group is a well-established pharmacophore known to interact with various enzymes, most notably carbonic anhydrases. Furan-based sulfonyl hydrazones, for example, have been studied for their inhibitory effects on carbonic anhydrase isozymes in vitro. utripoli.edu.ly

Furthermore, derivatives of the related compound 5-aminomethyl-2-furanmethanol have been patented for their calcium-antagonistic activity, indicating that the aminomethyl furan scaffold can interact with biological targets. google.com These findings suggest that this compound could be employed as a molecular probe in non-clinical, mechanistic studies to explore enzyme inhibition or receptor binding, leveraging the known bioactivities of its constituent chemical groups.

Below is a table summarizing in vitro biological activities of related furan and sulfonamide compounds, highlighting the potential areas of investigation for this compound as a biological probe.

| Compound Class | Biological Activity (in vitro) | Potential Mechanistic Study Area | Reference |

| Furan-based sulfonyl hydrazones | Carbonic anhydrase inhibition | Enzyme kinetics and inhibition mechanisms | utripoli.edu.ly |

| Furan-substituted spirothiazolidinones | Antiviral activity (Influenza A/H3N2) | Viral replication cycle studies | utripoli.edu.ly |

| 3-Aryl-3-(furan-2-yl) propanoic acid derivatives | Antibacterial activity (Escherichia coli) | Bacterial cell wall synthesis or other metabolic pathways | ijabbr.com |

| 5-Aminomethyl-2-furanmethanol derivatives | Ca-antagonistic activity | Ion channel function and modulation | google.com |

Enzyme Inhibition Studies (in vitro mechanistic focus)

Furan-containing sulfonamides have been a focus of research as potential enzyme inhibitors, particularly targeting carbonic anhydrases (CAs). nih.gov These zinc-containing metalloenzymes play a crucial role in various physiological processes. nih.gov While direct mechanistic studies on this compound are not extensively documented, the broader class of furan-based sulfonamides has been investigated for its inhibitory potential against different CA isoforms. nih.govresearchgate.net

Research on related benzofuran-2-sulfonamides has shown that these compounds can act as inhibitors of carbonic anhydrase, with their mechanism of action involving the sulfonamide moiety binding to the zinc ion in the enzyme's active site. nih.gov The inhibitory activity and selectivity of these compounds are influenced by the substituents on the furan ring. For instance, studies on a series of novel furyl sulfonamides demonstrated varying inhibitory potentials against human carbonic anhydrase isoforms I, II, IV, and IX. researchgate.net

The general mechanism of CA inhibition by sulfonamides involves the deprotonated sulfonamide group (SO2NH-) coordinating to the Zn(II) ion of the enzyme, acting as a transition state analog. This binding displaces the zinc-bound water molecule (or hydroxide (B78521) ion), which is essential for the catalytic hydration of carbon dioxide. The interactions between the inhibitor and the amino acid residues within the active site cavity further stabilize the enzyme-inhibitor complex and determine the isoform selectivity. For furan-based sulfonamides, the furan ring and its substituents can form additional hydrogen bonds or van der Waals interactions with residues in the hydrophilic and hydrophobic regions of the active site, respectively. nih.gov

Ligand for Receptor Binding Assays (Non-human, Non-clinical)

Currently, there is a lack of specific data in the public domain detailing the use of this compound as a ligand in non-human, non-clinical receptor binding assays. While derivatives of furan have been explored as ligands for various receptors, such as the synthesis of 2-amino-5-benzoyl-4-(2-furyl)thiazoles as adenosine (B11128) A(2A) receptor antagonists, specific binding studies involving this compound are not reported. nih.gov The investigation of its potential to bind to specific non-human receptors remains an open area for future research.

Antimicrobial Activity Investigations (in vitro)

The antimicrobial properties of sulfonamides and various furan derivatives have been a subject of extensive research. nih.govmdpi.comresearchgate.net Sulfonamides, as a class, are known to be synthetic antimicrobial agents that act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS), which is crucial for folic acid synthesis in bacteria. nih.gov Furan derivatives have also demonstrated a broad spectrum of antimicrobial activities. mdpi.comresearchgate.net

While specific minimum inhibitory concentration (MIC) data for this compound against a wide range of bacterial and fungal strains is not available in the reviewed literature, studies on structurally related compounds provide insights into its potential antimicrobial activity. For example, some 2(5H)-furanone derivatives containing a sulfonyl group have shown antibacterial activity against both methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MSSA and MRSA). nih.govfrontiersin.org In one study, a novel sulfonyl derivative of 2(5H)-furanone exhibited MIC values of 10 mg/L against MSSA and 20 mg/L against MRSA. nih.govfrontiersin.org

Investigations into other furan derivatives have also revealed their antimicrobial potential. For instance, carbamothioyl-furan-2-carboxamide derivatives have shown significant inhibition against various bacterial and fungal strains. mdpi.com The mechanism of action for the antimicrobial effects of different furan derivatives can vary, and may include disruption of the bacterial cell wall or inhibition of essential enzymes. mdpi.com

Given the presence of both the sulfonamide and furan moieties, it is plausible that this compound could exhibit antimicrobial properties. However, dedicated in vitro studies are required to determine its spectrum of activity and to quantify its potency against specific microbial pathogens.

Antioxidant and Chelating Activity Studies

The potential antioxidant and chelating activities of chemical compounds are often evaluated through in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and metal chelation assays. nih.govresearchgate.netresearchgate.net

While direct studies on the antioxidant and chelating properties of this compound are limited, research on related sulfonamide and furan derivatives suggests potential activity. Some sulfonamide derivatives have been reported to possess antioxidant properties. nih.gov Similarly, certain furan derivatives have been investigated for their ability to scavenge free radicals. researchgate.net The antioxidant activity of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to stabilize free radicals. nih.gov

The chelating activity of a compound involves the formation of a complex with metal ions, which can prevent them from participating in pro-oxidant reactions. The ferrozine (B1204870) assay is a common method to evaluate the Fe2+-chelating ability of a substance. nih.gov In this assay, the presence of a chelating agent disrupts the formation of the ferrozine-Fe2+ complex, leading to a decrease in color intensity. nih.gov

Although no specific data from DPPH or chelation assays for this compound were found, the presence of the furan ring and the aminomethyl and sulfonamide groups suggests that it could potentially exhibit both antioxidant and chelating properties. The nitrogen and oxygen atoms in the molecule could act as binding sites for metal ions. Further experimental validation is necessary to confirm and quantify these potential activities.

Analytical Chemistry Applications (e.g., chromatography, complexation)

In the field of analytical chemistry, compounds like this compound can be utilized in various applications, including chromatographic analysis and complexation reactions.

Chromatography:

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for the separation, identification, and quantification of chemical compounds. While specific chromatographic methods for the analysis of this compound are not detailed in the available literature, general principles of chromatography would apply. For HPLC analysis, a reversed-phase column would likely be suitable, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, possibly with a pH modifier to control the ionization state of the amino and sulfonamide groups. Detection could be achieved using a UV detector, as the furan ring is a chromophore.

Complexation:

The ability of this compound to form complexes with metal ions could be exploited in analytical chemistry. The nitrogen and oxygen atoms in the molecule can act as donor atoms, allowing it to function as a ligand. This complex-forming ability could be used for the selective extraction or determination of metal ions. For example, it could potentially be used as a chelating agent in titrations or as a component of an ion-selective electrode. The stability and selectivity of the metal complexes formed would depend on the nature of the metal ion and the experimental conditions. Further research is needed to explore the specific complexation reactions of this compound and their potential analytical applications.

Future Research Directions and Unexplored Potential of 5 Aminomethyl Furan 2 Sulfonamide

Novel Synthetic Methodologies and Sustainable Synthesis

While the synthesis of furan (B31954) derivatives is a well-established field, the development of novel, more sustainable, and efficient routes to 5-(Aminomethyl)furan-2-sulfonamide and its analogues remains a key area of interest. numberanalytics.comijsrst.com Current research often focuses on multi-step processes that may involve harsh reagents or produce significant waste. Future methodologies could explore one-pot syntheses, leveraging the principles of green chemistry to improve atom economy and reduce environmental impact. ijsrst.comrsc.org The use of biocatalysts or chemocatalytic systems based on earth-abundant metals could offer elegant and sustainable alternatives to traditional synthetic methods. mdpi.comfrontiersin.org For instance, strategies for the direct amination of furan-based precursors are being actively investigated and could be adapted for the synthesis of this compound. rsc.orgrsc.org

A potential synthetic pathway could involve the electrophilic sulfonation of a suitable furan precursor, followed by functional group interconversions to introduce the aminomethyl group. googleapis.com The development of catalytic methods for these transformations would be a significant advancement. frontiersin.orgmdpi.com

Expanded Scope of Chemical Reactivity and Catalytic Exploration

The chemical reactivity of this compound is largely uncharted territory. The furan ring itself can participate in a variety of reactions, including Diels-Alder cycloadditions, electrophilic substitutions, and ring-opening reactions, offering pathways to more complex molecular architectures. numberanalytics.com The interplay between the electron-withdrawing sulfonamide group and the electron-donating aminomethyl substituent on the furan ring's reactivity is a subject ripe for investigation.

Furthermore, the aminomethyl and sulfonamide groups can serve as coordination sites for metal ions, suggesting the potential for this compound to act as a ligand in catalysis. numberanalytics.com The development of novel catalysts based on this compound could lead to new applications in organic synthesis. The exploration of its role in organocatalysis is another promising avenue, potentially leveraging the amine functionality for various transformations. researchgate.net

Advanced Spectroscopic and Computational Characterization Techniques

A thorough understanding of the structural and electronic properties of this compound is crucial for its future development. Advanced spectroscopic techniques, such as multidimensional NMR and high-resolution mass spectrometry, can provide detailed insights into its molecular structure and conformation. nih.govelsevierpure.com X-ray crystallography would be invaluable for definitively determining its solid-state structure. elsevierpure.com

Computational chemistry, particularly Density Functional Theory (DFT), can be employed to model the molecule's geometry, electronic structure, and reactivity. nih.govresearchgate.net These theoretical studies can complement experimental findings and guide the design of new derivatives with specific properties. For instance, computational methods can predict the molecule's frontier molecular orbitals, electrostatic potential, and potential interaction sites, which are crucial for understanding its reactivity and potential applications. nih.gov

Development of Structure-Activity Relationships for Non-Clinical Applications

While clinical applications are outside the scope of this discussion, the development of structure-activity relationships (SAR) for non-clinical uses is a significant area of future research. openaccesspub.orgacs.org By systematically modifying the structure of this compound and evaluating the impact on its properties, researchers can tailor the molecule for specific applications. For example, the sulfonamide group is a well-known pharmacophore, and understanding how modifications to the furan ring or the aminomethyl group affect its non-clinical biological activity could be insightful. researchgate.netnih.gov

These SAR studies could focus on applications in areas such as agricultural chemistry, materials science, or as probes for chemical biology. ijabbr.comresearchgate.net For instance, furan and sulfonamide derivatives have been investigated for their potential as corrosion inhibitors and in the development of functional polymers. ijsrst.comnumberanalytics.com

| Property of Interest | Potential Non-Clinical Application |

| Metal Chelation | Catalysis, Environmental Remediation |

| Surface Adhesion | Corrosion Inhibition, Coatings |

| Photophysical Properties | Organic Electronics, Sensors |

| Polymerization Capability | Sustainable Materials, Resins |

Integration into Emerging Fields of Chemical Research

The unique properties of this compound make it a candidate for integration into several emerging fields of chemical research. Its furan core, derived from renewable resources, aligns with the growing emphasis on sustainable and green chemistry. researchgate.netrsc.org

In materials science, the compound could serve as a monomer for the synthesis of novel bio-based polymers. Furan-containing polymers are being explored for their unique thermal and mechanical properties, as well as their potential for creating recyclable thermosets through reversible Diels-Alder chemistry. researchgate.netmagtech.com.cn The presence of the aminomethyl and sulfonamide groups could introduce additional functionalities, such as improved adhesion or thermal stability, into these materials. slideshare.net

Furthermore, the field of organic electronics is constantly seeking new molecular building blocks. ntu.edu.sg Furan-based conjugated materials have shown promise in this area, and the electronic properties of this compound could be tuned through chemical modification for potential use in organic light-emitting diodes (OLEDs) or organic photovoltaics. ntu.edu.sg

Q & A

Q. What solvent systems are optimal for synthesizing 5-(Aminomethyl)furan-2-sulfonamide derivatives, and how do solvent choices influence reaction yields?